(NZ)-N-(2-ethylbutylidene)hydroxylamine (NZ)-N-(2-ethylbutylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 5399-18-8
VCID: VC3845993
InChI: InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+
SMILES: CCC(CC)C=NO
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(NZ)-N-(2-ethylbutylidene)hydroxylamine

CAS No.: 5399-18-8

Cat. No.: VC3845993

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(NZ)-N-(2-ethylbutylidene)hydroxylamine - 5399-18-8

Specification

CAS No. 5399-18-8
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (NE)-N-(2-ethylbutylidene)hydroxylamine
Standard InChI InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+
Standard InChI Key FQRMVGKAQSXDPC-FNORWQNLSA-N
Isomeric SMILES CCC(CC)/C=N/O
SMILES CCC(CC)C=NO
Canonical SMILES CCC(CC)C=NO

Introduction

Chemical Identity

PropertyDetails
IUPAC Name(NZ)-N-(2-ethylbutylidene)hydroxylamine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
StructureContains an imine (-C=N-) and hydroxylamine (-N-OH) functional groups attached to a 2-ethylbutyl carbon chain.

Synthesis Pathways

The synthesis of (NZ)-N-(2-ethylbutylidene)hydroxylamine typically involves a condensation reaction between hydroxylamine and an aldehyde or ketone precursor. The general reaction scheme is:

RCHO+NH2OHRCH=N-OHR-\text{CHO} + \text{NH}_2\text{OH} \rightarrow R-\text{CH=N-OH}

For this compound:

  • The aldehyde precursor would be 2-ethylbutanal.

  • Hydroxylamine hydrochloride is often used as the hydroxylamine source.

Applications in Research

Hydroxylamines like (NZ)-N-(2-ethylbutylidene)hydroxylamine are valuable in various fields of research:

  • Biological Studies:

    • Hydroxylamines are known for their potential as enzyme inhibitors and intermediates in drug development.

    • They can act as ligands for metal complexes, which are evaluated for biological activity.

  • Organic Synthesis:

    • Used as intermediates in the synthesis of oximes, which are precursors for amides and nitriles.

    • Serve as reagents in selective reductions or oxidations.

  • Analytical Chemistry:

    • Hydroxylamines are employed in analytical methods for detecting carbonyl compounds through derivatization.

Potential Hazards and Handling

AspectDetails
ToxicityHydroxylamines can be irritants and may pose toxicity risks if inhaled or ingested.
Storage ConditionsShould be stored in a cool, dry place, away from oxidizing agents.
ReactivityMay react with strong acids or bases; prone to oxidation under certain conditions.

Research Gaps and Future Directions

While general information about hydroxylamines is available, specific studies on (NZ)-N-(2-ethylbutylidene)hydroxylamine remain limited. Future research could explore:

  • Its role as an intermediate in pharmaceutical synthesis.

  • Biological assays to determine its activity against pathogens or enzymes.

  • Computational studies to predict its reactivity and stability.

This article provides a comprehensive overview of (NZ)-N-(2-ethylbutylidene)hydroxylamine based on its chemical properties, synthesis pathways, applications, and potential hazards. Further experimental studies are needed to fully elucidate its utility in scientific research and industrial applications.

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